![molecular formula C23H28O7 B1246740 Magnofargesin](/img/structure/B1246740.png)
Magnofargesin
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Overview
Description
Magnofargesin is a natural product found in Magnolia biondii with data available.
Scientific Research Applications
Formal Synthesis and Derivative Studies Magnofargesin and its derivatives, including 7′-epimagnofargesin, have been synthesized in both racemic and optically active forms. These syntheses utilized titanocene(III) chloride mediated radical induced cyclization, a process significant for the exploration of bioactive lignans' structural and functional properties (Chakraborty et al., 2012). Further, a novel method for preparing 2,5-dihydrofurans, applicable to the synthesis of lignans like magnofargesin, highlights the importance of these compounds in medicinal chemistry and drug discovery (Wardrop & Fritz, 2006).
Pharmacological and Biological Activities Studies have demonstrated various pharmacological and biological activities of magnofargesin and its closely related compounds, emphasizing their potential in therapeutic applications:
Anti-Cancer Properties
Magnolin, a component related to magnofargesin, exhibits significant anti-cancer activity against prostate cancer cells, both in vitro and in vivo, by inhibiting cell proliferation and inducing apoptosis. This suggests a potential role for magnofargesin derivatives in cancer therapy (Huang et al., 2017).
Neuroprotection and Anti-Inflammatory Effects
Magnolol, another magnofargesin-related compound, protects neurons against ischemic injury through antioxidative and anti-inflammatory mechanisms. This indicates potential applications in treating neurodegenerative diseases and conditions involving oxidative stress and inflammation (Chen et al., 2014).
Cardiovascular Protection
Magnolol has shown cardioprotective effects in myocardial ischemia-reperfusion injury models, suggesting a role for magnofargesin derivatives in cardiovascular disease management (Jin et al., 2008).
properties
Product Name |
Magnofargesin |
---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(2S,3R,4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C23H28O7/c1-25-18-7-6-14(9-19(18)26-2)8-16-13-30-22(17(16)12-24)15-10-20(27-3)23(29-5)21(11-15)28-4/h6-11,17,22,24H,12-13H2,1-5H3/b16-8+/t17-,22+/m0/s1 |
InChI Key |
ITZKNWISERYZRG-AQKWFABASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2COC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC |
synonyms |
magnofargesin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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